molecular formula C15H20N2O B1202149 5-Hydroxyindalpine CAS No. 75259-67-5

5-Hydroxyindalpine

Cat. No.: B1202149
CAS No.: 75259-67-5
M. Wt: 244.33 g/mol
InChI Key: HCIJXUFCIDLWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyindalpine is a hydroxylated derivative of the selective serotonin reuptake inhibitor (SSRI) Indalpine . It serves as a valuable research chemical in neuroscience, functioning as a selective agonist for the 5-HT1P receptor, a class of peripheral neural serotonin receptors . This compound is characterized by its high-affinity binding to enteric neural membranes, with a demonstrated Kd of 7.6 nM, and it selectively labels 5-HT1P receptors outside the central nervous system . The primary research value of this compound lies in the study of serotonin-mediated neurotransmission in the peripheral nervous system. It is a key pharmacological tool for investigating the physiology of the enteric nervous system, where 5-HT1P receptors are known to mediate slow excitatory postsynaptic potentials (EPSPs) . Radioautographic studies have localized these receptors in the submucosal and myenteric plexuses of the gut, the lamina propria of the intestinal mucosa, and in extra-enteric sites such as the skin and heart, suggesting a role on subtypes of primary afferent nerve fibers . Researchers utilize this compound to probe the roles of 5-HT1P in gastrointestinal motility, peripheral sensory mechanisms, and the complex interactions within the gut-brain axis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75259-67-5

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indol-5-ol

InChI

InChI=1S/C15H20N2O/c18-13-3-4-15-14(9-13)12(10-17-15)2-1-11-5-7-16-8-6-11/h3-4,9-11,16-18H,1-2,5-8H2

InChI Key

HCIJXUFCIDLWQV-UHFFFAOYSA-N

SMILES

C1CNCCC1CCC2=CNC3=C2C=C(C=C3)O

Canonical SMILES

C1CNCCC1CCC2=CNC3=C2C=C(C=C3)O

Other CAS No.

75259-67-5

Synonyms

5-hydroxyindalpine
5-OHIP

Origin of Product

United States

Pharmacological Characterization of 5 Hydroxyindalpine in Research Modalities

Identification as a Selective Peripheral Serotonin (B10506) Receptor Ligand

5-Hydroxyindalpine (5-OHIP) is recognized as a potent and selective agonist for the 5-HT1P receptor, a subtype of serotonin receptor found in the peripheral nervous system. guidetopharmacology.orgnih.gov Unlike other serotonin receptors that are well-characterized in the central nervous system, the 5-HT1P receptor appears to be primarily located in the periphery, with a notable presence in the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. nih.govpnas.orgnih.gov

Research has distinguished the 5-HT1P receptor from other 5-HT1 and 5-HT2 classes of receptors. nih.govjneurosci.org Hydroxylated indalpines, including this compound and 6-hydroxyindalpine, have been instrumental in characterizing this receptor. pnas.orgjneurosci.org Specifically, this compound has been used as a selective agonist to probe the function and location of 5-HT1P receptors. nih.govjneurosci.org Studies have demonstrated that this compound does not exhibit significant activity at other known monoamine receptors, further highlighting its selectivity for the putative 5-HT1P receptor. aru.ac.uk This selectivity makes it a valuable pharmacological tool for investigating the specific roles of the 5-HT1P receptor in physiological processes, such as gut peristalsis. guidetopharmacology.orgaru.ac.uk

The localization of 5-HT1P receptors has been visualized using radiolabeled this compound. nih.govjneurosci.org These studies have revealed the presence of these receptors in the lamina propria of the intestinal mucosa, as well as in the submucosal and myenteric plexuses of the enteric nervous system. nih.govjneurosci.org Additionally, extraenteric 5-HT1P receptors have been identified in the skin and heart, suggesting a broader physiological role for this receptor subtype. nih.govjneurosci.org

Mechanistic Agonism at Peripheral 5-Hydroxytryptamine 1P (5-HT1P) Receptors

The interaction of this compound with the 5-HT1P receptor has been extensively studied to understand its mechanism of action. These investigations have primarily involved radioligand binding assays and functional characterizations in enteric neurons.

Radioligand Binding Affinity and Receptor Selectivity Studies

Radioligand binding studies have been crucial in defining the affinity and selectivity of this compound for the 5-HT1P receptor. nih.govpnas.org Using tritiated this compound (³H-5-OHIP), researchers have demonstrated that it binds with high affinity to enteric membranes in a saturable and reversible manner. nih.govjneurosci.org

These binding studies have also confirmed the selectivity of this compound. Its binding to enteric membranes is not displaced by agents that target a wide range of other receptors, including alpha- or beta-adrenoceptors, nicotinic or muscarinic receptors, histamine (B1213489) H1 or H2 receptors, or other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, or 5-HT3. nih.govnih.gov However, its binding is displaced by other hydroxylated indoles and by 5-hydroxytryptophyl-5-hydroxytryptophan amide (5-HTP-DP), a known antagonist of 5-HT1P receptor-mediated responses. nih.govpnas.org

Table 1: Radioligand Binding Properties of ³H-5-Hydroxyindalpine in Enteric Membranes

Parameter Value Reference
Dissociation Constant (Kd) 7.6 ± 0.7 nM nih.govjneurosci.orgnih.gov
Maximum Binding Capacity (Bmax) 76 ± 14 fmol/mg protein nih.govjneurosci.orgnih.gov

Functional Characterization of 5-HT1P Receptor Activation

The functional consequences of 5-HT1P receptor activation by this compound have been primarily investigated through electrophysiological studies on enteric neurons. nih.govjneurosci.org These studies have provided insight into how this compound modulates neuronal activity.

Application of this compound to enteric neurons, particularly myenteric type II/AH neurons, elicits distinct electrophysiological responses. nih.govpnas.org These neurons are characterized by a long-lasting afterhyperpolarization following an action potential. nih.govjneurosci.org The response to this compound is often triphasic, similar to the response to serotonin itself. nih.govjneurosci.org This typically involves an initial, brief depolarization with a decrease in input resistance, followed by a recovery and then a prolonged, slow depolarization associated with an increase in input resistance. nih.govjneurosci.orgjneurosci.org This slow depolarization is a hallmark of 5-HT1P receptor activation and is believed to be the physiological mechanism through which enteric serotonergic neurons mediate slow excitatory postsynaptic potentials (EPSPs). nih.govjneurosci.org

The activation of 5-HT1P receptors by this compound leads to a characteristic slow depolarization of the neuronal membrane. nih.govpnas.org This depolarization is accompanied by a significant increase in the neuron's input resistance. nih.govpnas.orgjneurosci.org The increase in input resistance suggests that the underlying mechanism involves the closure of ion channels, making the neuron more excitable and more likely to fire action potentials in response to other stimuli. nih.gov This contrasts with the fast, transient depolarization mediated by 5-HT3 receptors, which is associated with a decrease in input resistance due to the opening of ion channels. pnas.orgjneurosci.org

Table 2: Electrophysiological Effects of this compound on Enteric Neurons

Parameter Effect Reference
Membrane Potential Slow, long-lasting depolarization nih.govpnas.orgjneurosci.org
Input Resistance Increase nih.govpnas.orgjneurosci.org
Neuronal Excitability Increase jneurosci.org

While the direct intracellular signaling pathways activated by the 5-HT1P receptor are still under investigation, it is known to be a G protein-coupled receptor. guidetopharmacology.orgphysiology.org The slow, long-lasting nature of the depolarization induced by this compound is characteristic of responses mediated by second messenger systems. nih.gov Research into the broader family of 5-HT receptors suggests that their activation can lead to the modulation of adenylyl cyclase and phospholipase C pathways, which in turn regulate the levels of intracellular messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). researchgate.netmdpi.com The slow excitatory response in enteric neurons to serotonin, mediated by receptors like 5-HT1P, is thought to involve the inhibition of a Ca²⁺-activated K⁺ conductance (gKca), leading to depolarization and increased input resistance. nih.govjneurosci.org Further research is needed to fully elucidate the specific intracellular signaling cascade initiated by the binding of this compound to the 5-HT1P receptor.

Investigations into Intracellular Signaling Pathways
Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Systems

Research into the effects of this compound on cyclic adenosine monophosphate (cAMP) systems has revealed its lack of significant activity. In studies utilizing cell lines expressing a range of human recombinant serotonin (5-HT) receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes, this compound (at concentrations ranging from 1 nmol/L to 10 µmol/L) did not produce any significant changes in cAMP concentrations. nih.gov This suggests that the pharmacological actions of this compound are not mediated through the modulation of adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.govresearchgate.net The 5-HT₁ receptor family, for instance, is known to couple to Gᵢ/Gₒ proteins to inhibit cAMP formation, while 5-HT₄, 5-HT₆, and 5-HT₇ receptors typically couple to Gₛ to increase cAMP production. guidetopharmacology.org The absence of an effect of this compound on cAMP levels in cells expressing these receptors indicates its selectivity and specificity for signaling pathways independent of this second messenger.

Influence on Intracellular Calcium Dynamics

The influence of this compound on intracellular calcium dynamics has also been a subject of investigation. nih.govplos.org Similar to its effects on cAMP systems, this compound did not elicit any significant changes in intracellular calcium concentrations in cell lines expressing various human recombinant monoamine receptors. nih.gov This lack of effect was observed across a range of concentrations (1 nmol/L to 10 µmol/L), indicating that this compound does not directly modulate calcium signaling through these specific receptor subtypes. nih.gov Intracellular calcium dynamics are a critical component of many cellular processes, and their modulation by neurotransmitters is often receptor-mediated. plos.orgwikipedia.org The finding that this compound does not alter intracellular calcium levels further refines our understanding of its specific signaling pathway, distinguishing it from agonists that act via calcium-mobilizing receptors like the 5-HT₂A receptor. reprocell.com

GTPγS Binding Assays for G-Protein Coupling

GTPγS binding assays are a functional measure of G-protein-coupled receptor (GPCR) activation. nih.govceltarys.com These assays have been instrumental in characterizing the interaction of this compound with its target receptors. Studies have shown that both 5-HT and this compound can activate the G-protein Gₒ in enteric neuronal membranes. jneurosci.org This activation is a key step in the signal transduction cascade initiated by these agonists. nih.gov Importantly, the activation of Gₒ by both 5-HT and this compound is antagonized by 5-HTP-DP, a known antagonist of the 5-HT₁ₚ receptor. jneurosci.org This provides strong evidence that this compound exerts its effects through a Gₒ-coupled receptor, consistent with the signaling pathway of the 5-HT₁ₚ receptor. jneurosci.orgtum.de In contrast, studies on a broader range of human recombinant monoamine receptors found no significant GTPγS binding stimulated by this compound, highlighting its specificity for the Gₒ-coupled 5-HT₁ₚ receptor. nih.gov

Summary of this compound's Effects on Second Messenger and G-Protein Systems
Assay TypeReceptor Systems StudiedThis compound Concentration RangeObserved EffectReference
cAMP ModulationHuman recombinant 5-HT1A, 1B, 1D, 2A, 2B, 2C, 3, 4, 6, 7, α1A, α1B, D1, D2, D3, H1, H3 receptors1 nmol/L - 10 µmol/LNo significant activity nih.gov
Intracellular Calcium DynamicsHuman recombinant 5-HT1A, 1B, 1D, 2A, 2B, 2C, 3, 4, 6, 7, α1A, α1B, D1, D2, D3, H1, H3 receptors1 nmol/L - 10 µmol/LNo significant activity nih.gov
GTPγS BindingEnteric neuronal membranes (Go protein)Not specifiedActivation of Go, antagonized by 5-HTP-DP jneurosci.org
GTPγS BindingHuman recombinant 5-HT1A, 1B, 1D, 2A, 2B, 2C, 3, 4, 6, 7 and other monoamine receptors1 nmol/L - 10 µmol/LNo significant activity nih.gov

Comparative Pharmacological Profiling

The pharmacological profile of this compound has been further elucidated through comparative studies, which have helped to differentiate its actions from those on other well-characterized receptor systems.

Differentiation from Central Nervous System (CNS) Serotonin Receptors

This compound's activity is notably distinct from that at the major serotonin receptor subtypes found in the central nervous system (CNS). jneurosci.orgjneurosci.org Peripheral neural 5-HT receptors, such as the 5-HT₁ₚ receptor for which this compound is a selective agonist, are different from the 5-HT₁ and 5-HT₂ receptor classes described in the brain. jneurosci.org Binding studies have demonstrated that ³H-5-hydroxyindalpine binding is not inhibited by agents that target 5-HT₁ₐ, ₅-HT₁ₑ, ₅-HT₁𝒸, ₅-HT₁Ꮷ, 5-HT₂, or 5-HT₃ receptors, which are prevalent in the CNS. jneurosci.org This indicates a high degree of selectivity for a peripheral receptor subtype. The 5-HT₁ receptor family in the CNS, for instance, is involved in modulating neurotransmitter release and neuronal firing, while the 5-HT₂ family is implicated in a wide range of functions including cognition and mood. nih.gov The lack of interaction of this compound with these CNS receptors underscores its unique pharmacological profile. jneurosci.orgjneurosci.org

Comparison with 6-Hydroxyindalpine and Other Serotonin Analogues

This compound and its structural analogue, 6-hydroxyindalpine, are both recognized as agonists at the 5-HT₁ₚ receptor. jneurosci.orgnih.gov Both compounds can mimic the slow depolarizing responses in myenteric neurons that are characteristic of 5-HT₁ₚ receptor activation. nih.gov While 6-hydroxyindalpine has been more extensively studied, this compound was chosen for some investigations due to its greater chemical stability. jneurosci.org In terms of agonist potency at the 5-HT₁ₚ receptor, both 5- and 6-hydroxyindalpine are considered potent agonists. nih.gov However, in some experimental models, this compound was found to be inactive at concentrations where other serotonin analogues, such as 2-methyl-5-hydroxytryptamine, showed activity at different receptor subtypes. nih.gov This further highlights the specific nature of its interaction with the 5-HT₁ₚ receptor.

Assessment of Specificity Against Diverse Neurotransmitter Receptors

The specificity of this compound has been assessed against a wide array of neurotransmitter receptors, confirming its selective action. nih.govjneurosci.org Radioligand binding studies have shown that the binding of ³H-5-hydroxyindalpine is not inhibited by agents that act on α- or β-adrenoceptors, nicotinic or muscarinic receptors, or histamine H₁ or H₂ receptors. jneurosci.org Furthermore, functional assays measuring intracellular calcium, cAMP concentrations, or GTPγS binding in cell lines expressing human recombinant 5-HT₁ₐ, ₅-HT₁ₑ, ₅-HT₁Ꮷ, ₅-HT₂ₐ, ₅-HT₂ₑ, ₅-HT₂𝒸, 5-HT₃, 5-HT₄, 5-HT₆, and 5-HT₇ receptors, as well as α₁ₐ, α₁ₑ, D₁, D₂, D₃, H₁, and H₃ receptors, revealed no significant activity for this compound. nih.gov This lack of cross-reactivity with a diverse panel of neurotransmitter receptors underscores the high specificity of this compound for the putative 5-HT₁ₚ receptor. nih.govjneurosci.org

Receptor Binding Specificity of ³H-5-Hydroxyindalpine
Receptor ClassSpecific Receptors/Agents TestedEffect on ³H-5-Hydroxyindalpine BindingReference
Serotonin (5-HT) Receptors5-HT1A, 1B, 1C, 1D, 5-HT2, 5-HT3Not inhibited jneurosci.org
Adrenoceptorsα- and β-adrenoceptorsNot inhibited jneurosci.org
Cholinergic ReceptorsNicotinic and muscarinic receptorsNot inhibited jneurosci.org
Histamine ReceptorsH1 and H2 receptorsNot inhibited jneurosci.org

Role in Gastrointestinal Neural Transmission and Motility Research

The chemical compound this compound (5-OHIP) has been a significant tool in the pharmacological exploration of the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract. Its utility stems from its specific interactions with certain serotonin receptors, which play a crucial role in regulating gut function.

This compound has been instrumental in elucidating the activity of the enteric neural network. Research has shown that, similar to serotonin (5-HT), 5-OHIP induces a complex, triphasic response in the majority of enteric neurons. nih.govjneurosci.org This response consists of an initial, brief depolarization accompanied by a decrease in input resistance, a subsequent recovery phase, and finally, a prolonged depolarization characterized by an increase in input resistance. nih.govjneurosci.org This long-lasting depolarization is a key feature of the activation of a specific subtype of serotonin receptor, the 5-HT1P receptor. nih.govjneurosci.org

Electrophysiological studies have confirmed that 5-OHIP acts as an agonist at these 5-HT1P receptors, mimicking the physiological effects of 5-HT in mediating slow excitatory postsynaptic potentials (EPSPs) in enteric neurons. nih.govjneurosci.org The activation of these receptors is associated with the closure of potassium (K+) channels, leading to the observed increase in membrane resistance and prolonged depolarization. nih.gov This modulation of neuronal excitability highlights the significant role of 5-HT1P receptor activation in the intricate signaling within the enteric nervous system. The localization of these receptors on neurons in both the myenteric and submucosal plexuses, as demonstrated through radioautography with radiolabeled 5-OHIP, further underscores their widespread importance in enteric neural circuits. nih.govjneurosci.orgnih.gov

Table 1: Electrophysiological Effects of this compound on Enteric Neurons

ParameterObservationAssociated Receptor/Mechanism
Initial Neuronal Response Short-lived depolarizationDecrease in input resistance
Late Neuronal Response Long-lasting depolarizationIncrease in input resistance (K+ channel closure)
Receptor Agonism Mimics 5-HT's slow EPSPs5-HT1P Receptor

The peristaltic reflex, a fundamental component of gastrointestinal motility, is a complex process involving coordinated muscle contraction and relaxation to propel luminal contents. Serotonin released from enterochromaffin cells is thought to initiate this reflex by acting on intrinsic primary afferent neurons (IPANs). jneurosci.org Research suggests that the 5-HT1P receptor is critically involved in the initiation and maintenance of these peristaltic and secretory reflexes. mdpi.com

As a selective 5-HT1P receptor agonist, this compound has been utilized to investigate this pathway. The activation of 5-HT1P receptors on IPANs is a key step in triggering the downstream signaling cascade that leads to the stereotyped motor patterns of peristalsis. nih.gov This involves the activation of ascending and descending interneurons, which in turn modulate the activity of excitatory and inhibitory motor neurons controlling the gut musculature. mdpi.comwikipedia.org While direct studies detailing the complete peristaltic response to 5-OHIP are part of a broader understanding of 5-HT's role, the compound's specific action at the initiating receptor provides a valuable tool for dissecting this complex reflex. nih.gov

In addition to its role in motility, the enteric nervous system regulates intestinal secretion. Studies have demonstrated that this compound can influence these secretory processes. Specifically, the mucosal application of 5-OHIP has been shown to increase the short-circuit current (Isc) in segments of the guinea pig distal colon. physiology.orgphysiology.org This increase in Isc is indicative of chloride secretion into the intestinal lumen. physiology.orgphysiology.orgnih.gov

This effect is attenuated by the neurotoxin tetrodotoxin, indicating that it is mediated through neural pathways within the submucosal plexus. physiology.orgphysiology.org The response to 5-OHIP, in this context, is consistent with the activation of 5-HT1P receptors on submucosal neurons, which in turn stimulates secretomotor neurons to induce chloride and, consequently, water secretion. nih.govphysiology.orgphysiology.org These findings underscore the role of 5-HT1P receptor-mediated signaling in the neural regulation of intestinal fluid and electrolyte balance.

Table 2: Effect of this compound on Intestinal Chloride Secretion

Experimental ModelCompound AppliedObserved EffectImplied Mechanism
Guinea Pig Distal Colon SegmentsThis compoundIncrease in short-circuit current (Isc)Stimulation of neurally-mediated chloride secretion via 5-HT1P receptors

A significant contribution of this compound to pharmacology is its utility as a selective research tool for studying the 5-HT1P receptor. nih.govjneurosci.org This receptor subtype was initially distinguished from other 5-HT receptors based on its unique pharmacological profile. jneurosci.org 5-OHIP exhibits high affinity for the 5-HT1P receptor, with a dissociation constant (Kd) of approximately 7.6 nM. nih.gov

Crucially, the binding of radiolabeled 5-OHIP is not significantly displaced by agents that target a wide array of other receptor types, including adrenergic, nicotinic, muscarinic, histaminic, or other major 5-HT receptor subtypes (5-HT1A, 1B, 1C, 1D, 5-HT2, and 5-HT3). nih.gov Its binding is, however, displaced by other compounds known to interact with the 5-HT1P receptor, such as hydroxylated indoles and the dipeptide of 5-hydroxytryptophan (B29612) (5-HTP-DP). nih.gov This high degree of selectivity allows researchers to specifically label and characterize 5-HT1P receptors in various tissues, including the enteric nervous system, without the confounding effects of activating other receptors. nih.govnih.govguidetopharmacology.org This has been pivotal in mapping the distribution of 5-HT1P receptors and understanding their specific physiological functions in the gut and other peripheral tissues. nih.govjneurosci.orgjneurosci.org

Synthetic Strategies and Chemical Structure Activity Relationship Sar Studies

Methodologies for the Chemical Synthesis of 5-Hydroxyindalpine

While detailed, step-by-step proprietary synthesis methods for this compound are not extensively documented in publicly available literature, its creation is confirmed through its use in research, including radiolabeled forms such as ³H-5-hydroxyindalpine. jneurosci.org The synthesis of this compound relies on established and versatile chemical reactions designed to construct the core 5-hydroxyindole (B134679) scaffold, which is then further modified to yield the final product. The fundamental challenge lies in the regioselective construction of the indole (B1671886) ring system with a hydroxyl group specifically at the C-5 position. The subsequent addition of the 3-(4-piperidinyl)propyl side chain completes the molecule. The specific strategies for building the essential hydroxyindole core are discussed in the following section.

Synthetic Approaches to Hydroxyindole Core Structures

The construction of the 5-hydroxyindole nucleus is a critical step in the synthesis of this compound and its analogues. Several classical and modern organic chemistry reactions are employed for this purpose, each with its own advantages and limitations.

Nenitzescu Indole Synthesis : This is one of the most direct and widely utilized methods for preparing 5-hydroxyindoles. chemicalbook.comresearchgate.net The reaction involves the condensation of a 1,4-benzoquinone (B44022) with a β-enaminone (a β-amino-substituted α,β-unsaturated carbonyl compound). pcbiochemres.combhu.ac.in The process is typically catalyzed by acids and proceeds through a series of addition, cyclization, and dehydration steps to yield the 5-hydroxyindole core. mdpi.com The versatility of this method allows for a wide range of substituents on both the benzoquinone and the enamine, making it a powerful tool for creating diverse libraries of 5-hydroxyindole derivatives. researchgate.net

Fischer Indole Synthesis : Discovered by Emil Fischer, this is arguably the most famous and broadly applied method for indole synthesis. chemicalbook.compcbiochemres.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone. chemicalbook.com While it is a robust method for general indole synthesis, creating a 5-hydroxyindole requires starting with a 4-hydroxyphenylhydrazine, which may need a protecting group on the hydroxyl function to withstand the often harsh acidic conditions of the reaction.

Reissert Indole Synthesis : This is a multi-step pathway that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base. bhu.ac.inwikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid, to form an indole-2-carboxylic acid, which can then be decarboxylated by heating to yield the indole. wikipedia.org To produce a 5-hydroxyindole core, a 4-hydroxy-2-nitrotoluene would be the required starting material, again often necessitating the use of protecting groups.

Leimgruber-Batcho Indole Synthesis : This method has become a key strategy in medicinal chemistry due to its versatility and tolerance for a wide range of functional groups. uninsubria.itnih.gov It starts with an ortho-nitrotoluene which is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. uninsubria.itresearchgate.net This intermediate is then reductively cyclized to form the indole ring. researchgate.net The method is highly effective for producing various substituted indoles and is a viable, though less direct, route to the 5-hydroxyindole scaffold.

Design and Derivatization of this compound Analogues for Research

The design and synthesis of analogues of a lead compound like this compound are fundamental to drug discovery and pharmacological research. These analogues help to probe the structure-activity relationship (SAR), optimize receptor affinity and selectivity, and improve pharmacokinetic properties.

A primary example of an analogue is 6-hydroxyindalpine (6-OHIP) , which differs from this compound only in the position of the hydroxyl group on the indole ring. jneurosci.org This subtle structural change allows researchers to investigate the importance of the hydroxyl group's location for receptor binding and activation. jneurosci.orgnih.gov

Derivatization strategies often focus on modifying two key areas of the molecule: the indole core and the side chain.

Modification of the Indole Core : This includes altering the substituents on the benzene (B151609) portion of the indole. For instance, the hydroxyl group at the C-5 position can be alkylated to form ethers, or other functional groups like halogens or methoxy (B1213986) groups can be introduced at various positions to study their electronic and steric effects on receptor interaction. mdpi.comuj.edu.pl

Modification of the Side Chain : The piperidine (B6355638) ring and the propyl linker can be altered. For example, the basicity of the piperidine nitrogen can be modulated, or the length of the alkyl chain can be varied to determine the optimal distance between the indole core and the basic amine for potent receptor agonism. mdpi.com

Researchers have synthesized libraries of 5-hydroxyindole derivatives based on these principles to screen for various biological activities, including inhibitory effects on enzymes like EZH2 or for anti-inflammatory properties. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Investigations of Indole Alkaloids and Related Compounds

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. mdpi.com For indole alkaloids, SAR investigations focus on identifying the key structural features—the pharmacophore—responsible for molecular recognition at a biological target, such as a serotonin (B10506) receptor. By systematically modifying the structure and measuring the corresponding changes in activity, researchers can build a model of the ideal ligand. mdpi.comugent.be

The 5-HT1P receptor is a peripheral neural serotonin receptor subtype that has been characterized pharmacologically rather than through cloning. physiology.org Its identity is defined by the specific agonists and antagonists that interact with it. This compound is a known agonist at this receptor. nih.govphysiology.orgresearchgate.net

The key pharmacophoric features required for 5-HT1P agonism can be deduced from the structures of active compounds:

An Aromatic Indole Core : The indole ring system serves as the foundational scaffold, providing a planar aromatic surface that likely engages in hydrophobic or π-stacking interactions within the receptor's binding pocket.

A C-5 Hydroxyl Group : The presence and position of the hydroxyl group appear to be critical. Both this compound and 6-hydroxyindalpine are recognized as agonists, suggesting that a hydroxylated indole is a key feature for recognition at the 5-HT1P site. nih.govresearchgate.net This group can act as a hydrogen bond donor and/or acceptor.

A Basic Amine : A protonatable nitrogen atom, located at a specific distance from the indole core, is a common feature in most serotonin receptor ligands. In this compound, this is provided by the piperidine ring at the end of a propyl chain. This basic center is believed to form a crucial ionic interaction with an acidic amino acid residue (e.g., aspartate) in the receptor. oup.com

While detailed computational pharmacophore models for the 5-HT1P receptor are scarce due to the lack of a crystal structure, the operational model derived from known ligands like the hydroxylated indalpines provides a solid framework for designing new agonists. physiology.orgnih.gov

Varying the substituents on the indole alkaloid scaffold has a profound impact on the resulting compound's receptor interaction profile, affecting its affinity, selectivity, and efficacy (agonist vs. antagonist).

The impact of moving the hydroxyl group from the 5-position to the 6-position (comparing 5-OHIP and 6-OHIP) demonstrates the sensitivity of the receptor to substituent placement. jneurosci.orgphysiology.org Further studies on related indole-based compounds have provided more quantitative insights. For example, in a series of compounds designed to target the 5-HT7 receptor, strategic substitution at the C-5 position of the indole ring led to dramatic changes in binding affinity. uj.edu.pl

Table 1: Impact of C-5 Halogen Substitution on 5-HT7 Receptor Affinity

Compound Analogue (Base Scaffold: 5-Aryl-1-alkylimidazole-indole) C-5 Substituent Binding Affinity (Ki) for 5-HT7 Receptor (nM) Fold Increase in Affinity (vs. H)
Unsubstituted -H 532 1x
Chloro-substituted -Cl 41 13x
Bromo-substituted -Br 20 27x
Iodo-substituted -I 6 89x

Data derived from studies on 5-aryl-1-alkylimidazole-indole derivatives. uj.edu.pl

This table clearly illustrates that increasing the size and polarizability of the halogen substituent at the C-5 position leads to a significant and progressive increase in binding affinity, likely due to the formation of favorable halogen bonds within the receptor binding site. uj.edu.pl

Furthermore, modifications to the indole nitrogen (N-H) are also critical. The N-H group is often considered a key hydrogen bond donor, and its alkylation or substitution can significantly alter the binding profile. mdpi.com The nature of the side chain, including its length and the functional groups it contains, also plays a crucial role in orienting the molecule within the binding pocket and determining its functional activity as an agonist, partial agonist, or antagonist. mdpi.comuc.pt

Preclinical Research Methodologies and Model Systems

In Vitro Experimental Paradigms for Compound Characterization

Isolated Organ and Tissue Preparations (e.g., Mouse Isolated Colon, Rat Isolated Ileum)

In vitro studies using isolated organ and tissue preparations have been instrumental in characterizing the pharmacological effects of 5-Hydroxyindalpine (5-OHIP). These experimental models allow for the investigation of the compound's activity in a controlled environment, free from systemic influences.

Mouse Isolated Colon: Research on mouse isolated colon has demonstrated that 5-OHIP, a putative 5-HT₁ₚ receptor agonist, accelerates distension-induced peristalsis. nih.gov This effect suggests a prokinetic activity mediated through enteric nerve pathways. x-mol.com In these preparations, the frequency of peristaltic waves was observed to increase with the application of 5-OHIP, with a maximal effect at a concentration of 1 µmol L⁻¹. nih.gov However, at a higher concentration of 10 µmol L⁻¹, a decrease in peristalsis was noted. nih.gov This biphasic response highlights the concentration-dependent effects of the compound. Studies have also shown that the prokinetic activity of 5-OHIP in the mouse colon involves an interaction with '5-HT₁ₚ-ligands'. nih.gov

Rat Isolated Ileum: The rat isolated ileum is another common preparation for studying the effects of serotonergic compounds. mdpi.comresearchgate.net While specific data on 5-OHIP's effects on the rat isolated ileum is not detailed in the provided results, this tissue is frequently used to investigate 5-HT receptor pharmacology, including contractile responses induced by 5-HT and its analogs. researchgate.netcore.ac.uk

Guinea Pig Isolated Ileum and Colon: The guinea pig ileum and colon are also valuable tissues for characterizing 5-HT receptor subtypes. researchgate.netcore.ac.uk For instance, these preparations have been used to differentiate between 5-HT₃ and 5-HT₄ receptor-mediated effects. researchgate.netcore.ac.uk Although direct studies with 5-OHIP in these specific guinea pig tissues were not found, the established methodologies are relevant for its pharmacological profiling.

These isolated tissue models provide a platform to study the direct actions of compounds on smooth muscle and enteric neurons, contributing significantly to our understanding of their mechanisms of action.

Mammalian Cell Line Systems for Receptor Expression and Functional Assays

The use of mammalian cell lines engineered to express specific receptors is a cornerstone of modern pharmacological research. These systems provide a clean and controlled environment to study ligand-receptor interactions and subsequent functional responses.

For the characterization of this compound, cell lines expressing various serotonin (B10506) (5-HT) receptor subtypes are particularly relevant. For example, the tsA-201 cell line has been utilized to study 5-HT₃ receptors by transfecting them with the receptor's cDNA. nih.gov This allows for the examination of serotonin-induced whole-cell currents using techniques like patch-clamping. nih.gov

Functional assays in these cell lines can measure various downstream signaling events upon receptor activation. Common readouts include:

Calcium Flux: Activation of Gq-coupled receptors, such as the 5-HT₂ₐ receptor, leads to an increase in intracellular calcium. innoprot.com This can be measured using fluorescent dyes. innoprot.com

cAMP Levels: Activation of Gs or Gi/o-coupled GPCRs results in changes in cyclic AMP (cAMP) levels, which can be quantified using techniques like radioimmunoassays (RIA) or TR-FRET-based assays. giffordbioscience.com

G-protein Activation: Assays like the [³⁵S]GTPγS binding assay directly measure the activation of G-proteins following agonist binding to a GPCR. giffordbioscience.com

While specific studies detailing the use of 5-OHIP in a wide array of recombinant cell lines were not prominent in the search results, it was noted that 5-OHIP showed no activity on human recombinant monoamine receptors in one study. nih.gov This highlights the selectivity of the compound. The established utility of cell line-based assays for other serotonergic compounds provides a clear framework for further detailed characterization of 5-OHIP's receptor interaction profile.

These in vitro systems are crucial for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists like 5-OHIP, as well as for screening for potential off-target effects. giffordbioscience.com

Radioligand Binding Assays for Receptor Affinity and Density

Radioligand binding assays are a fundamental technique in pharmacology, considered the gold standard for quantifying the affinity of a ligand for its receptor and determining the density of receptors in a given tissue or cell preparation. giffordbioscience.comnumberanalytics.com This methodology has been pivotal in the characterization of this compound (5-OHIP) and its interaction with serotonin receptors.

In these assays, a radiolabeled form of a ligand (e.g., ³H-5-OHIP) is incubated with a preparation of membranes from tissues or cells expressing the receptor of interest. nih.govsci-hub.se The amount of radioligand that binds specifically to the receptor is then measured.

Key parameters determined from these assays include:

Dissociation Constant (Kd): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. numberanalytics.com For ³H-5-OHIP, binding to enteric membranes was found to be of high affinity, with a Kd of 7.6 ± 0.7 nM. nih.govjneurosci.org

Maximum Binding Capacity (Bmax): This parameter reflects the total number of receptors present in the preparation, often expressed as fmol/mg of protein. giffordbioscience.com The Bmax for ³H-5-OHIP binding to enteric membranes was determined to be 76 ± 14 fmol/mg protein. nih.govjneurosci.org

Competitive binding assays are also employed, where the ability of an unlabeled compound (like 5-OHIP) to displace a known radioligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. giffordbioscience.com

Studies have shown that the binding of ³H-5-OHIP is not inhibited by agents that target α- or β-adrenoceptors, nicotinic or muscarinic receptors, histamine (B1213489) H₁ or H₂ receptors, or other serotonin receptor subtypes like 5-HT₁ₐ, ₅-HT₁₋, ₅-HT₁₋, ₅-HT₁₋, 5-HT₂, or 5-HT₃. nih.gov However, its binding is displaced by other hydroxylated indoles and 5-HTP-DP, which are known to interact with the 5-HT₁ₚ receptor. nih.gov This demonstrates the selectivity of 5-OHIP for this particular receptor subtype.

Table of Radioligand Binding Data for 5-OHIP:

ParameterValueTissue Preparation
Kd (³H-5-OHIP)7.6 ± 0.7 nMEnteric Membranes
Bmax (³H-5-OHIP)76 ± 14 fmol/mg proteinEnteric Membranes

Electrophysiological Recording Techniques in Neural Circuits

Electrophysiological techniques are crucial for understanding how a compound like this compound (5-OHIP) affects the electrical properties of neurons and the functioning of neural circuits. These methods allow for the direct measurement of changes in membrane potential and ion flow in response to a pharmacological agent.

Patch-Clamp Recording: The patch-clamp technique is a high-fidelity method for studying ion channels and the electrical activity of individual neurons. axolbio.com It has been used to investigate the effects of 5-OHIP on enteric neurons. nih.govjneurosci.org In these studies, a glass micropipette forms a high-resistance seal with the neuronal membrane, allowing for the recording of whole-cell currents or the activity of single ion channels. axolbio.com

When applied to enteric neurons, 5-OHIP was found to induce a triphasic response, similar to that of serotonin (5-HT). nih.govjneurosci.org This response consists of:

An initial, short-lived depolarization associated with a decrease in input resistance. nih.govjneurosci.org

A recovery period. nih.govjneurosci.org

A long-lasting depolarization accompanied by an increase in input resistance. nih.govjneurosci.org

This latter effect, a slow depolarization with increased input resistance, is characteristic of activation of the 5-HT₁ₚ receptor. nih.gov

Extracellular Recording: While patch-clamp focuses on single cells, extracellular recording techniques can monitor the firing activity of one or more neurons in a neural circuit. plos.orgbiorxiv.org These methods are valuable for understanding how a compound alters the communication and information processing within a network of neurons, such as the enteric nervous system. nih.gov For instance, the application of 5-HT receptor agonists can modulate the firing rate of myenteric neurons. nih.gov

Electrophysiological studies have been fundamental in classifying the 5-HT₁ₚ receptor, for which 5-OHIP is an agonist. nih.gov This receptor is linked to slow excitatory postsynaptic potentials (EPSPs) in the enteric nervous system, a key component of neural signaling in the gut. nih.govnih.gov

These recording techniques provide a direct functional readout of a compound's action at the cellular and circuit level, complementing the binding and functional data obtained from other in vitro methods.

Functional Bioassays for Receptor-Mediated Responses (e.g., Peristalsis Frequency)

Functional bioassays are essential for determining the physiological or pathophysiological consequences of a compound's interaction with its target receptor. These assays measure a biological response in a tissue or organ system, providing a more integrated understanding of a compound's activity than isolated receptor binding or cellular signaling assays.

A key functional bioassay used to characterize this compound (5-OHIP) is the measurement of peristalsis frequency in isolated intestinal preparations. nih.gov Peristalsis is the coordinated, wave-like muscle contraction that moves food through the digestive tract, and it is a complex process regulated by the enteric nervous system. nih.gov

In studies using the mouse isolated colon, 5-OHIP has been shown to modulate distension-induced peristalsis. nih.gov Specifically, as an agonist at the putative 5-HT₁ₚ receptor, 5-OHIP was found to increase the frequency of peristaltic contractions. nih.govpa2online.org

Key Findings from Peristalsis Bioassays:

Concentration-Dependent Effect: 5-OHIP demonstrated a concentration-dependent effect on peristalsis. The maximum increase in frequency was observed at a concentration of 1 µmol L⁻¹. nih.gov

Biphasic Response: Interestingly, a higher concentration of 10 µmol L⁻¹ led to a decrease in peristalsis, indicating a biphasic or bell-shaped dose-response curve. nih.gov

Interaction with other Ligands: The effects of 5-OHIP could be influenced by other compounds targeting the 5-HT₁ₚ receptor. For example, 5-hydroxytryptophan-dipeptide, another ligand for this receptor, also increased peristalsis frequency and prevented the actions of 5-OHIP. nih.gov

Table of 5-OHIP Effect on Peristalsis Frequency:

Concentration of 5-OHIPEffect on Peristalsis Frequency
1 µmol L⁻¹Maximum increase (68.0 ± 14.5%)
10 µmol L⁻¹Decrease

These functional bioassays are critical for linking the receptor-specific actions of a compound like 5-OHIP to a tangible physiological outcome, such as the regulation of intestinal motility.

Ex Vivo and In Vivo Animal Models in Pharmacological Research

Ex vivo and in vivo animal models are indispensable for evaluating the pharmacological effects of a compound in a whole, living organism. These models allow for the assessment of complex physiological responses that cannot be fully replicated in vitro.

Ex Vivo Studies: Ex vivo methodologies bridge the gap between in vitro and in vivo research. In this approach, a tissue or organ is removed from an animal that has been previously treated with a compound, and its function is then studied in a controlled laboratory setting. This allows for the investigation of changes induced by the compound in a more physiologically relevant context than purely in vitro preparations. For this compound, ex vivo analysis of tissues from treated animals could be used to measure changes in receptor density, gene expression, or biomarker levels in organs like the intestines. nuvisan.com

In Vivo Models: In vivo studies involve administering a compound directly to a living animal, typically rodents such as mice and rats, to observe its effects on the whole organism. nih.gov These models are crucial for understanding the integrated physiological response to a drug, including its effects on complex processes like gastrointestinal motility and behavior.

While specific in vivo studies focusing solely on this compound were not detailed in the provided search results, the methodologies for studying serotonergic compounds in animal models are well-established. These can include:

Gastrointestinal Motility Models: Measuring parameters like gastric emptying, small intestinal transit, and colonic propulsion in response to the administration of the compound.

Disease Models: Utilizing animal models of gastrointestinal disorders, such as colitis or irritable bowel syndrome, to evaluate the therapeutic potential of the compound. nih.gov

Behavioral Models: Assessing the effects of the compound on behaviors that may be modulated by serotonin, such as anxiety or depression, although this falls outside the primary gastrointestinal focus. onul.works

These whole-animal studies are essential for preclinical drug development, providing critical information on a compound's efficacy and its effects in a complex biological system before it can be considered for human trials. wuxibiology.compharmaron.com

Application in Enteric Nervous System Studies (e.g., Myenteric Plexus)

This compound (5-OHIP) has been instrumental in characterizing specific serotonin receptor subtypes within the enteric nervous system (ENS), particularly in the myenteric plexus. nih.govjneurosci.orgnih.gov The ENS, a complex network of neurons within the gut wall, plays a crucial role in regulating gastrointestinal functions. jneurosci.org Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the ENS, involved in processes such as peristalsis. nih.gov

Initial studies identified a specific type of peripheral neural 5-HT receptor, designated as the 5-HT1P receptor, which is distinct from the 5-HT1 and 5-HT2 receptors found in the brain. nih.govjneurosci.org 5-OHIP was identified as a selective agonist for this 5-HT1P receptor. nih.govnih.gov Electrophysiological studies on neurons isolated from the myenteric plexus demonstrated that, similar to 5-HT, 5-OHIP induces a characteristic triphasic electrical response. nih.govjneurosci.org This response consists of a brief initial depolarization with a decrease in input resistance, followed by a recovery period, and then a prolonged depolarization accompanied by an increase in input resistance. nih.govjneurosci.org This latter phase, a slow excitatory postsynaptic potential (EPSP), is a hallmark of 5-HT1P receptor activation. nih.govjneurosci.org

The specificity of 5-OHIP for the 5-HT1P receptor was confirmed through binding studies. In isolated enteric membranes, radiolabeled 5-OHIP (³H-5-OHIP) exhibited saturable, reversible, and high-affinity binding. nih.govjneurosci.org This binding was not inhibited by agents that target other common receptors like adrenergic, nicotinic, muscarinic, or various other 5-HT subtypes (5-HT1A, 1B, 1D, 2A, 2B, 2C, 3, 4, 6, 7). jneurosci.orgnih.gov However, the binding was displaced by other compounds known to interact with the 5-HT1P receptor, such as hydroxylated indoles and dipeptides of 5-hydroxytryptophan (B29612) (5-HTP-DP), which act as antagonists. jneurosci.orgjneurosci.org

These findings established 5-OHIP as a valuable tool for selectively studying the function and localization of 5-HT1P receptors within the myenteric plexus and the broader enteric nervous system. nih.govnih.gov

Assessment of Gastrointestinal Motility Parameters

The role of this compound in modulating gastrointestinal motility has been investigated, primarily focusing on its effects on peristalsis. Peristalsis, the coordinated muscular contractions that move food through the digestive tract, is a complex process influenced by the enteric nervous system. nih.gov

In studies using isolated mouse colon, 5-OHIP was shown to accelerate distension-induced peristalsis. nih.govaru.ac.uk This effect was concentration-dependent, with the compound increasing the frequency of peristaltic contractions. nih.gov Specifically, 5-OHIP reduced the time taken to reach the threshold for a peristaltic contraction and also lowered the threshold pressure required to initiate it, without affecting the maximum pressure of the contractions. nih.gov The peak effect on increasing the frequency of peristalsis was observed at a concentration of 1 micromol/L. nih.gov

The pro-motility effects of 5-OHIP are believed to be mediated through its action as an agonist at the putative 5-HT1P receptor. nih.govguidetopharmacology.org This receptor has been implicated in the peristaltic reflex. nih.gov The actions of 5-OHIP on peristalsis could be prevented by 5-hydroxytryptophan-dipeptide (5-HTP-DP), a known antagonist of the 5-HT1P receptor. jneurosci.orgnih.gov

It is important to note that while 5-OHIP demonstrated a clear effect on gastrointestinal motility parameters in preclinical models, its mechanism is specifically linked to the putative 5-HT1P receptor, as it showed no significant activity at a wide range of other human recombinant monoamine receptors. nih.gov

ParameterEffect of this compoundConcentration RangeKey FindingCitation
Frequency of PeristalsisConcentration-dependent increase0.1 nmol L⁻¹ - 1 µmol L⁻¹Maximum effect at 1 µmol L⁻¹ (68.0 +/- 14.5% increase) nih.gov
Time to Reach ThresholdReduced0.1 nmol L⁻¹ - 1 µmol L⁻¹Facilitated initiation of peristaltic contractions nih.gov
Threshold PressureReduced0.1 nmol L⁻¹ - 1 µmol L⁻¹Lower pressure required to trigger peristalsis nih.gov
Maximum Peristaltic PressureNo significant alteration0.1 nmol L⁻¹ - 1 µmol L⁻¹Did not affect the force of contractions nih.gov

Isotopic Labeling and Radioautography for Receptor Localization in Tissues

Isotopic labeling is a technique where an atom in a molecule is replaced with its isotope to trace its path through a biological system. wikipedia.org When the isotope is radioactive, the technique is called radiolabeling, and its distribution in tissues can be visualized using radioautography (also known as autoradiography). wikipedia.orgnih.govnih.gov

This methodology was crucial in determining the specific location of the 5-HT1P receptor in the gastrointestinal tract and other peripheral tissues, using ³H-5-hydroxyindalpine (³H-5-OHIP) as the radiolabeled probe. nih.govjneurosci.org The high affinity and selectivity of 5-OHIP for the 5-HT1P receptor make it an ideal candidate for this purpose. nih.govnih.gov

Radioautographic studies using frozen tissue sections incubated with ³H-5-OHIP revealed a distinct pattern of receptor distribution. nih.govjneurosci.org In the gut wall, high concentrations of ³H-5-OHIP binding sites were found in two main areas:

Myenteric Plexus: Located between the longitudinal and circular smooth muscle layers of the muscularis externa. jneurosci.org

Submucosal Plexus and Lamina Propria: Found beneath the mucosal epithelium. nih.govjneurosci.org

The binding pattern of ³H-5-OHIP was indistinguishable from that of radiolabeled serotonin (³H-5-HT), further supporting that 5-OHIP labels the same high-affinity sites. jneurosci.org These studies provided direct visual evidence that 5-HT1P receptors are located on neurons of both the myenteric and submucosal plexuses, as well as on the processes of intrinsic neurons that extend into the intestinal mucosa. nih.govnih.gov

Future Directions and Emerging Research Perspectives

Advanced Characterization of 5-HT1P Receptor Subtypes and Heterogeneity

The 5-HT1P receptor remains one of the most enigmatic serotonin (B10506) receptors. Unlike most other 5-HT receptors, its gene has not been cloned, and its primary structure is unknown. It was first identified in the enteric nervous system (ENS) as a peripheral neural receptor distinct from the 5-HT1 and 5-HT2 classes found in the brain. nih.govpnas.org Its classical definition is pharmacological, based on its high affinity for 5-HT and specific agonists like 5-Hydroxyindalpine, and its unique antagonism by the dipeptide N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide (5-HTP-DP). nih.govpnas.org

Future research aims to move beyond this operational definition. A key hypothesis is that the 5-HT1P receptor may not be a single protein product but a heterodimer of other known receptors, which would explain why a single corresponding gene has not been found. guidetopharmacology.org Advanced biochemical techniques, such as co-immunoprecipitation and proximity ligation assays, will be essential to identify potential interacting protein partners.

The heterogeneity of the 5-HT1P receptor is evident from its varied tissue distribution. Initially characterized in myenteric and submucosal neurons of the gut, subsequent radioautography studies using ligands like [³H]this compound have localized 5-HT1P receptors to the intestinal mucosa, skin, heart, and pancreas. nih.govphysiology.orgnih.gov This suggests that the receptor's function may be tissue-specific, a critical area for future exploration. Differentiating whether these are identical receptors in various tissues or distinct subtypes with similar pharmacological profiles is a primary goal.

Receptor SubtypePrimary LocationSignaling MechanismKey AgonistsKey Antagonists
5-HT1P Enteric Neurons, Pancreas, Skin, HeartSlow depolarization (K+ channel closure) nih.govCurrent time information in Bangalore, IN.5-HT, this compound, 6-Hydroxyindalpine nih.gov5-HTP-DP nih.gov
5-HT3 Enteric NeuronsFast depolarization (ligand-gated cation channel) nih.gov2-Methyl-5-HT nih.govICS 205-930, Granisetron grantome.com
5-HT1A Enteric NeuronsHyperpolarization (rise in membrane conductance) nih.gov8-OH-DPAT nih.govWAY-100635 guidetopharmacology.org

Exploration of Novel this compound Analogues for Enhanced Pharmacological Specificity

This compound (5-OHIP) and its analogue 6-Hydroxyindalpine have been instrumental as selective agonists for probing 5-HT1P receptor function. pnas.orgnih.gov However, the development of new chemical entities is crucial for improving pharmacological specificity and exploring therapeutic applications. The goal is to design analogues that have higher affinity and selectivity for the 5-HT1P receptor over other serotonin receptor subtypes, minimizing potential off-target effects.

Research has identified other compounds that interact with the 5-HT1P receptor, providing clues for future drug design. For instance, the S-stereoisomer of zacopride, a substituted benzamide, was found to mimic the slow depolarizing response characteristic of 5-HT1P activation, whereas its R-stereoisomer was inactive. nih.govnih.govphysiology.org This stereospecificity highlights a defined structural requirement for agonist activity at the receptor. Conversely, the related compound renzapride (B52152) acts as an antagonist. nih.govphysiology.org The dipeptide 5-HTP-DP remains the gold-standard antagonist, and its structure offers a completely different chemical scaffold for development compared to the indoles and benzamides. jneurosci.orgjneurosci.org

Future exploration will involve the synthesis and pharmacological evaluation of new series of indalpine (B1671821) derivatives and other chemical classes. By modifying the core structure of this compound—for example, by altering substitutions on the indole (B1671886) ring or modifying the piperidine (B6355638) moiety—researchers can systematically probe the structure-activity relationship to enhance potency and selectivity.

CompoundClassActivity at 5-HT1P ReceptorReference
This compound IndoleAgonist nih.gov
6-Hydroxyindalpine IndoleAgonist pnas.orgnih.gov
S-Zacopride BenzamideAgonist-like effects (mimics slow depolarization) nih.govphysiology.org
N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide (5-HTP-DP) DipeptideAntagonist nih.govjneurosci.org
Renzapride (BRL 24924) BenzamideAntagonist nih.govgrantome.com

Integration of Advanced Computational Modeling in Structure-Activity Relationship Studies

A significant barrier to the rational design of novel 5-HT1P ligands has been the lack of a known three-dimensional structure for the receptor. guidetopharmacology.org As the gene encoding the receptor has not been identified, creating high-fidelity homology models for computational analysis is not yet feasible. This makes the integration of advanced computational modeling a critical future direction, contingent on the molecular identification of the receptor.

Once the primary sequence of the 5-HT1P receptor (or its constituent subunits, if it is a heterodimer) is determined, computational approaches will revolutionize the study of its interaction with ligands like this compound. Techniques that are currently applied to other G-protein coupled receptors will become invaluable:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. Docking studies could reveal the specific amino acid residues within the 5-HT1P binding pocket that interact with the hydroxyl group and piperidine nitrogen of this compound, explaining its potency and selectivity. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. biomolther.org By analyzing a series of this compound analogues, QSAR could be used to build a predictive model for designing new compounds with enhanced 5-HT1P affinity and functional activity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the receptor and ligand over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that lead to receptor activation. nih.gov

These computational tools will enable an iterative cycle of design, synthesis, and testing, accelerating the discovery of next-generation probes and potential therapeutics targeting the 5-HT1P receptor. biorxiv.org

Unraveling Broader Physiological and Pathophysiological Roles of 5-HT1P Receptors

The established physiological role of the 5-HT1P receptor is centered on the regulation of gastrointestinal function. It is accepted that these receptors are crucial for initiating the peristaltic reflex in response to mucosal stimuli and mediating slow excitatory postsynaptic potentials (EPSPs) in enteric neurons. nih.govpnas.org Blockade of 5-HT1P receptors has been shown to accelerate gastric emptying, confirming their role in controlling gut motility. nih.gov In a pathophysiological context, these receptors are implicated in the secretory diarrhea induced by cholera toxin, as antagonists can block the neural activation caused by the toxin. nih.gov

However, the discovery of 5-HT1P receptors in tissues outside the gut points to broader, yet-to-be-defined physiological roles. nih.gov Their presence in the pancreas suggests a potential role in regulating exocrine or endocrine function, while their localization in the skin and heart hints at involvement in sensory signaling, microcirculation, or cardiac function. nih.govphysiology.org Unraveling these extra-enteric functions is a major frontier for future research.

Given its importance in gut motility and sensation, the 5-HT1P receptor is a logical target for investigation in functional bowel disorders like Irritable Bowel Syndrome (IBS). webaigo.itmdpi.com Altered serotonergic signaling is a known factor in IBS pathophysiology, and exploring how 5-HT1P receptor activity contributes to symptoms like visceral hypersensitivity and abnormal motility could offer new therapeutic avenues.

Tissue/SystemKnown or Potential Role of 5-HT1P Receptor ActivationReference
Enteric Nervous System Mediates slow EPSPs; Initiates peristaltic reflex; Regulates gastric emptying. nih.govnih.gov
Gastrointestinal Mucosa Mediates neural response to mucosal stimuli (e.g., cholera toxin). nih.gov
Pancreas Potential regulation of pancreatic ganglion, nerve, and cellular function. physiology.org
Skin & Heart Potential role in primary afferent nerve fiber function (e.g., sensory signaling). nih.gov
Pathophysiology (Gut) Implicated in secretory diarrhea and functional bowel disorders like IBS. nih.govwebaigo.it

Methodological Advancements in Studying Peripheral Serotonergic Neurotransmission

The initial characterization of the 5-HT1P receptor and the effects of this compound relied on classical pharmacological methods. These included intracellular recordings from neurons to measure changes in membrane potential, radioligand binding assays to determine affinity, and radioautography to visualize receptor location. nih.govnih.gov While foundational, these techniques often provide static measurements.

Emerging methodologies offer the ability to study serotonergic signaling with far greater spatial and temporal resolution, which will be critical for understanding the dynamic role of 5-HT1P receptors.

Fast-Scan Cyclic Voltammetry (FSCV): This electrochemical technique allows for the real-time, sub-second measurement of neurotransmitter release and reuptake in tissue preparations or even in vivo. acs.orgacs.org Applying FSCV to peripheral tissues could allow researchers to observe the precise dynamics of serotonin release that leads to 5-HT1P receptor activation.

Advanced Microdialysis: Modern microdialysis techniques, coupled with highly sensitive analytical methods like HPLC, have drastically reduced sampling times, enabling more dynamic monitoring of extracellular serotonin levels in response to specific stimuli. nih.gov

Molecular Imaging: Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), while primarily used in the central nervous system, hold future promise for non-invasively visualizing and quantifying peripheral receptor populations in vivo, provided a suitable radiolabeled ligand for the 5-HT1P receptor can be developed. mit.edu

Genetic and Optogenetic Tools: Once the gene for the 5-HT1P receptor is identified, tissue-specific knockout models will allow for definitive studies of its function. nih.gov Furthermore, optogenetics could be used to selectively stimulate specific serotonergic neurons that signal to 5-HT1P-expressing cells, providing unprecedented precision in dissecting its role in neural circuits.

These advanced methods will be instrumental in transitioning the study of this compound and the 5-HT1P receptor from its pharmacological origins to a new era of molecular and systems-level understanding.

Q & A

Q. How can cross-disciplinary approaches enhance this compound’s mechanistic studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq) with proteomics (TMT labeling) to identify signaling pathways. Validate findings using CRISPR-Cas9 knockouts and live-cell imaging. Collaborate with computational biologists for network pharmacology models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.